molecular formula C21H27N3O5S2 B2791043 N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide CAS No. 331275-54-8

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2791043
CAS No.: 331275-54-8
M. Wt: 465.58
InChI Key: WJJKYWSUPDVCNE-UHFFFAOYSA-N
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Description

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorene core substituted with hydroxyimino and disulfonamide groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core through a Friedel-Crafts alkylation reaction.

    Introduction of Disulfonamide Groups: The disulfonamide groups are introduced via sulfonation reactions using sulfonyl chlorides under basic conditions.

    Hydroxyimino Substitution: The hydroxyimino group is introduced through an oximation reaction, where a suitable oxime precursor reacts with the fluorene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the disulfonamide groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N2,N7-dibutyl-9-oxo-9H-2,7-fluorenedisulfonamide: Similar structure but lacks the hydroxyimino group.

    N2,N7-dibutyl-9-(amino)-9H-fluorene-2,7-disulfonamide: Contains an amino group instead of a hydroxyimino group.

Uniqueness

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-N,7-N-dibutyl-9-hydroxyiminofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-3-5-11-22-30(26,27)15-7-9-17-18-10-8-16(31(28,29)23-12-6-4-2)14-20(18)21(24-25)19(17)13-15/h7-10,13-14,22-23,25H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKYWSUPDVCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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